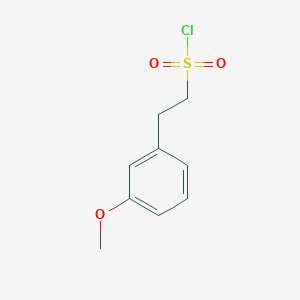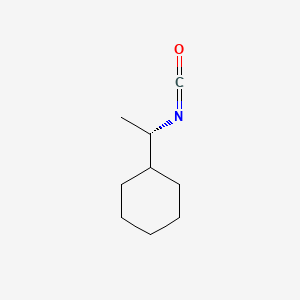
3-(2,4-Dimethoxy-phenyl)-1-methyl-propylamine
概要
説明
3-(2,4-Dimethoxy-phenyl)-1-methyl-propylamine is an organic compound belonging to the class of phenethylamines. This compound is characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 4 positions, and a propylamine chain attached to the 3 position. It is structurally related to other phenethylamines, which are known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxy-phenyl)-1-methyl-propylamine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form the corresponding nitrostyrene, which is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.
化学反応の分析
Types of Reactions
3-(2,4-Dimethoxy-phenyl)-1-methyl-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst (Pd/C) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2,4-Dimethoxy-phenyl)-1-methyl-propanoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives of the original compound.
科学的研究の応用
3-(2,4-Dimethoxy-phenyl)-1-methyl-propylamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter research.
Medicine: Investigated for its potential therapeutic effects, including its role as a monoamine oxidase inhibitor.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 3-(2,4-Dimethoxy-phenyl)-1-methyl-propylamine involves its interaction with monoamine oxidase enzymes, inhibiting their activity and thereby increasing the levels of monoamine neurotransmitters such as dopamine and serotonin in the brain. This inhibition can lead to various physiological and psychological effects, making it a compound of interest in neuropharmacology.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: Similar structure but lacks the propylamine chain.
Mescaline: Contains an additional methoxy group at the 5 position.
2,4-Dimethoxyamphetamine: Similar structure but with an additional methyl group on the amine.
Uniqueness
3-(2,4-Dimethoxy-phenyl)-1-methyl-propylamine is unique due to its specific substitution pattern and the presence of the propylamine chain, which can influence its biological activity and chemical reactivity compared to other similar compounds.
特性
IUPAC Name |
4-(2,4-dimethoxyphenyl)butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(13)4-5-10-6-7-11(14-2)8-12(10)15-3/h6-9H,4-5,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBLOGXWMZKKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=C(C=C(C=C1)OC)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B3169024.png)
![3-{[(4-Fluorobenzyl)oxy]methyl}piperidine](/img/structure/B3169027.png)


![5-[(4-Chloro-3-methylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B3169036.png)



![2-[2-(2-Methoxyphenyl)ethyl]benzoic acid](/img/structure/B3169053.png)

![(S)-4-Fluoro-5-(2-methyl-[1,4]diazepane-1-sulfonyl)isoquinoline 2HCl](/img/structure/B3169062.png)

![5-bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3169091.png)

